molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-Methyl-4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol Dihydrochlorid CAS No. 1001269-85-7

(5R,7R)-5-Methyl-4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol Dihydrochlorid

Katalognummer: B2375983
CAS-Nummer: 1001269-85-7
Molekulargewicht: 307.22
InChI-Schlüssel: OWLDVUBHSFAGQJ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22. The purity is usually 95%.
BenchChem offers high-quality (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Modulation

One of the most promising applications of this compound is its role as an antagonist or inverse agonist at adenosine A2A receptors. These receptors are implicated in several neurological disorders such as Parkinson's and Alzheimer's diseases. Compounds that modulate these receptors can potentially provide therapeutic benefits by improving motor function and cognitive abilities in affected patients .

Antitumor Activity

Research indicates that adenosine A2A receptor antagonists can inhibit tumor growth and prevent immune evasion by cancer cells. The compound's ability to interact with these receptors positions it as a candidate for cancer therapy, particularly in enhancing the immune response against tumors .

Neuroprotective Effects

The compound's interaction with the central nervous system suggests potential neuroprotective effects. By blocking adenosine receptors, it may reduce neuroinflammation and protect neuronal integrity, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, including those similar to (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride. These derivatives were evaluated for their binding affinity to human A2A receptors. Notably, some exhibited high potency and selectivity, indicating that structural modifications can enhance biological activity .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that compounds targeting adenosine receptors can significantly improve outcomes in animal models of neurodegeneration. These studies highlight the potential for (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride to serve as a lead compound for further drug development aimed at treating conditions like Alzheimer's disease .

Activity Description Reference
Adenosine A2A Receptor AntagonismModulates receptor activity; potential for neuroprotection and antitumor effects
Neuroprotective EffectsMay reduce neuroinflammation
Antitumor ActivityInhibits tumor growth; enhances immune response

Wirkmechanismus

Target of Action

The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .

Biochemical Pathways

The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .

Pharmacokinetics

Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .

Biologische Aktivität

The compound (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride (CAS No. 1001269-85-7) belongs to a class of cyclopenta[d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is C12H20Cl2N4O. The compound features a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related cyclopenta[d]pyrimidine derivatives. For instance, a study reported that certain derivatives exhibited significant inhibitory effects against various pathogenic bacteria and fungi. Specifically, compounds with similar structures showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for the most active derivatives .

Table 1: Antimicrobial Activity of Related Cyclopenta[d]pyrimidine Derivatives

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Moderate
3dMicrococcus luteusModerate

Anticancer Activity

The anticancer potential of cyclopenta[d]pyrimidines has been extensively studied. A notable compound from this class demonstrated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism appears to involve inhibition of microtubule assembly, akin to the action of colchicine .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)
1·HClTriple-negative breast cancer<10
1·HClLung carcinoma<15

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes such as DNA gyrase and MurD. The binding energies indicate strong interactions that are crucial for their antibacterial efficacy. For example, compound 3g forms multiple hydrogen bonds with key residues in the active sites of these enzymes, suggesting a robust mechanism of action .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of substituted cyclopenta[d]pyrimidines were synthesized and screened for antimicrobial activity. Compound 3g showed exceptional efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Case Study on Anticancer Properties :
    In vivo studies using xenograft models demonstrated that certain derivatives significantly inhibited tumor growth without evident toxicity to normal tissues. This highlights the therapeutic potential of this class of compounds in cancer treatment.

Eigenschaften

IUPAC Name

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWWXCCGPEYAT-UONRGADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.